molecular formula C11H17N3O3 B12007481 Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate

Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate

Cat. No.: B12007481
M. Wt: 239.27 g/mol
InChI Key: OBIIYXBKSAHNLD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate is a chemical compound known for its unique properties and applications in various fields This compound is characterized by the presence of an ethyl ester group, a tert-butylamino group, and a cyanoacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The raw materials are fed into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the nature of the nucleophile used in the substitution reactions .

Scientific Research Applications

Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. This property is particularly useful in the development of adhesives and drug delivery systems, where the compound can form strong and stable bonds with target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl (E)-3-(tert-butylcarbamoylamino)-2-cyanoprop-2-enoate

InChI

InChI=1S/C11H17N3O3/c1-5-17-9(15)8(6-12)7-13-10(16)14-11(2,3)4/h7H,5H2,1-4H3,(H2,13,14,16)/b8-7+

InChI Key

OBIIYXBKSAHNLD-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC(=O)NC(C)(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CNC(=O)NC(C)(C)C)C#N

Origin of Product

United States

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